molecular formula C20H18FN3O4 B11037467 (5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11037467
M. Wt: 383.4 g/mol
InChI Key: HNQQEBCCRCHUAI-UHFFFAOYSA-N
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Description

5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and pyrimidinetrione derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining the benzylamine with a suitable aldehyde or ketone to form an intermediate.

    Cyclization reactions: Forming the pyrimidinetrione ring structure under acidic or basic conditions.

    Functional group modifications: Introducing the fluorine and methoxy groups through halogenation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-{(E)-1-[(3-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • **5-{(E)-1-[(3-BROMOBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

The presence of the fluorine atom in 5-{(E)-1-[(3-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

5-[N-[(3-fluorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H18FN3O4/c1-12(22-11-13-4-3-5-14(21)10-13)17-18(25)23-20(27)24(19(17)26)15-6-8-16(28-2)9-7-15/h3-10,26H,11H2,1-2H3,(H,23,25,27)

InChI Key

HNQQEBCCRCHUAI-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC(=CC=C1)F)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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